2-([(Tert-butoxy)carbonyl]amino)-4-oxohexanoic acid
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Overview
Description
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID is a compound that features a tert-butyloxycarbonyl (Boc) protecting group. This compound is commonly used in organic synthesis, particularly in the protection of amines. The Boc group is an acid-labile protecting group that can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID typically involves the protection of an amino group with the tert-butyloxycarbonyl group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is usually carried out at ambient temperature or slightly elevated temperatures.
Industrial Production Methods
In industrial settings, the production of Boc-protected compounds often involves the use of flow microreactor systems. This method allows for a more efficient, versatile, and sustainable synthesis compared to traditional batch processes . The use of flow microreactors enables precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID undergoes various chemical reactions, including:
Substitution: The Boc-protected amine can undergo nucleophilic substitution reactions, where the Boc group is replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, hydrochloric acid, and dichloromethane are commonly used reagents for deprotection reactions.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
Deprotection: The major product formed is the free amine after the removal of the Boc group.
Substitution: The products formed depend on the nucleophile used in the reaction.
Scientific Research Applications
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID involves the protection of amine groups through the formation of a carbamate. The Boc group is added to the amine via nucleophilic addition-elimination, forming a tetrahedral intermediate that eliminates a carbonate ion . The Boc group can be removed under acidic conditions, leading to the formation of the free amine .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-[(tert-Butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
- (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4-(tert-butoxycarbonyl)amino methyl phenyl)propanoic acid
- (S)-2-((tert-Butoxycarbonyl)amino)-5-((2,2,10,10-tetramethyl-4,8-dioxo-3,9-dioxa-5,7-diazaundecan-6-ylidene)amino)pentanoic acid
Uniqueness
2-([(TERT-BUTOXY)CARBONYL]AMINO)-4-OXOHEXANOICACID is unique due to its specific structure and the presence of the Boc protecting group, which provides stability and selectivity in various chemical reactions. Its ability to protect amine groups while allowing for selective reactions on other functional groups makes it a valuable compound in organic synthesis and pharmaceutical research.
Properties
Molecular Formula |
C11H19NO5 |
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Molecular Weight |
245.27 g/mol |
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxohexanoic acid |
InChI |
InChI=1S/C11H19NO5/c1-5-7(13)6-8(9(14)15)12-10(16)17-11(2,3)4/h8H,5-6H2,1-4H3,(H,12,16)(H,14,15) |
InChI Key |
LXFDFKWXGJRJPF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CC(C(=O)O)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
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